Guanidine 1,5-diazabicyclo(5.3.0)decane

Description

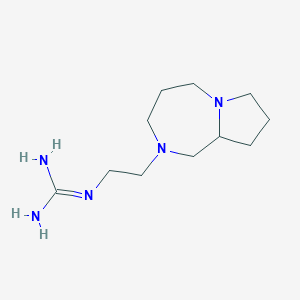

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[2-(1,3,4,5,7,8,9,9a-octahydropyrrolo[1,2-a][1,4]diazepin-2-yl)ethyl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N5/c12-11(13)14-4-8-15-5-2-7-16-6-1-3-10(16)9-15/h10H,1-9H2,(H4,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJMLAFGBEFFCQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CCCN2C1)CCN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60921823 | |

| Record name | N-[2-(Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepin-2(3H)-yl)ethyl]guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60921823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115839-49-1 | |

| Record name | Guanidine 1,5-diazabicyclo(5.3.0)decane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115839491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-(Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepin-2(3H)-yl)ethyl]guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60921823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Studies of Guanidine 1,5 Diazabicyclo 5.3.0 Decane Reactivity

Fundamental Principles of Basicity and Proton Transfer

TBD is classified as an organic superbase, a neutral organic compound with a basicity greater than that of the benchmark "proton sponge," 1,8-Bis(dimethylamino)naphthalene. Its high basicity is a key feature that dictates its catalytic activity in a wide array of chemical transformations.

Evaluation of Guanidine (B92328) Resonance Stabilization

The exceptional basicity of guanidines, including TBD, stems from the significant resonance stabilization of their conjugate acids, the guanidinium (B1211019) ions. Upon protonation, the positive charge is delocalized over the central carbon atom and the three nitrogen atoms. This charge delocalization is a crucial factor in stabilizing the protonated form, making the parent guanidine a very strong base. nih.gov In the case of TBD, this inherent stability of the guanidinium cation is further enhanced by its bicyclic structure, which locks the molecule in a conformation favorable for protonation.

Comparative Analysis with Amidine and Guanidine Superbases in Base-Mediated Reactions

TBD's catalytic prowess is often compared to other amidine and guanidine superbases such as 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), and 1,1,3,3-Tetramethylguanidine (TMG). While all are strong bases, TBD often exhibits superior catalytic activity. acs.org

In many reactions, the relative reactivity of these bases is not solely dictated by their basicity. For instance, in Michael-type reactions, TBD has been observed to catalyze the reaction at a much faster rate than DBU, DBN, TMG, or even its methylated derivative, 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD). researchgate.net This suggests that factors beyond simple proton abstraction, such as nucleophilicity and the ability to form specific interactions with substrates, play a significant role. researchgate.netacs.org

Below is a table comparing the pKa values of TBD and other related superbases in acetonitrile (B52724), highlighting their relative basic strengths.

| Compound | Abbreviation | pKa in Acetonitrile |

| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene | TBD | 26.03 wikipedia.org |

| 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene | MTBD | 25.43 wikipedia.org |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene | DBU | 24.3 |

| 1,5-Diazabicyclo[4.3.0]non-5-ene | DBN | 23.9 |

| 1,1,3,3-Tetramethylguanidine | TMG | 23.3 |

Reaction Mechanism Elucidation in Catalytic Processes

The versatility of TBD as a catalyst stems from its ability to operate through multiple mechanistic pathways, primarily as a nucleophilic catalyst or a Brønsted base catalyst. nih.gov Its bifunctional nature, possessing both a nucleophilic imine nitrogen and an acidic N-H proton, allows it to activate both electrophiles and nucleophiles. acs.org

Nucleophilic Activation Mechanisms

In many catalytic transformations, TBD acts as a potent nucleophile. nih.gov The nucleophilic attack of the imine nitrogen of TBD on an electrophilic center, such as the carbonyl group of an ester, generates a reactive intermediate. nih.gov For example, in the formation of amides from esters and primary amines, mechanistic and kinetic studies support a nucleophilic mechanism where TBD reversibly reacts with the ester to form an acyl-TBD intermediate. nih.gov This intermediate then acylates the amine to produce the final amide product. nih.gov

Similarly, in the ring-opening polymerization (ROP) of cyclic esters, a nucleophilic pathway can be operative, especially at low alcohol concentrations. researchgate.net The TBD catalyst attacks the carbonyl group of the monomer, initiating the polymerization process. researchgate.net This nucleophilic character is also crucial in its ability to activate carbon dioxide for various fixation reactions. researchgate.net

Brønsted Base Catalysis Pathways

As a strong Brønsted base, TBD is highly effective in deprotonating a wide range of substrates, including phenols, carboxylic acids, and various carbon acids. wikipedia.orgbeilstein-journals.org This ability to abstract a proton is the cornerstone of its catalytic activity in numerous reactions.

In the context of ROP of cyclic esters in the presence of an alcohol initiator, a bifunctional mechanism is often proposed where TBD acts as a Brønsted base. polympart.com It is thought to activate both the alcohol initiator and the monomer through hydrogen bonding. polympart.com The N-H proton of TBD can hydrogen bond to the carbonyl oxygen of the monomer, enhancing its electrophilicity, while the basic nitrogen atom deprotonates the alcohol, increasing its nucleophilicity. researchgate.net This dual activation facilitates the ring-opening of the ester. researchgate.net

Computational studies have suggested that in some cases, TBD can catalyze reactions through concerted proton transfers. For instance, in the intramolecular aldol (B89426) reaction of ketoaldehydes, the favored mechanism involves TBD first catalyzing the enolization of the substrate, followed by C-C bond formation through two concerted proton transfers. acs.org

Theoretical and Computational Chemistry Approaches

Theoretical and computational methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the intricate mechanistic details of TBD-catalyzed reactions. nih.govnih.gov These studies provide valuable insights into the structures of transition states and intermediates, reaction energy profiles, and the specific roles of the catalyst in different reaction pathways.

For example, DFT calculations have been employed to compare the energies of different proposed mechanisms for the TBD-catalyzed ROP of cyclic esters, helping to discern the most likely reaction pathway under various conditions. acs.orgnih.gov Computational studies have also been crucial in understanding the higher reactivity of TBD compared to other guanidine bases by analyzing factors such as basicity, nucleophilicity, and the steric and electronic properties of the resulting intermediates. nih.gov

Furthermore, theoretical investigations have shed light on the role of TBD in activating molecules like carbon dioxide. acs.orgacs.org DFT studies have shown that TBD can form an adduct with CO2, activating it for subsequent reactions. acs.orgacs.org These computational approaches not only corroborate experimental findings but also guide the design of new and more efficient catalytic systems based on the TBD scaffold.

Density Functional Theory (DFT) Calculations of Reaction Profiles

Density Functional Theory (DFT) has emerged as a powerful computational tool for elucidating the mechanistic pathways of reactions involving complex organic molecules like bicyclic guanidines. While specific DFT studies on Guanidine 1,5-diazabicyclo(5.3.0)decane are not extensively documented in the reviewed literature, the reactivity of analogous cyclic and bicyclic guanidine systems has been investigated, providing a framework for understanding its potential chemical behavior.

DFT calculations are instrumental in mapping the potential energy surface of a reaction, identifying transition states, intermediates, and products. This allows for the determination of reaction barriers and thermodynamic stabilities, offering insights into reaction feasibility and selectivity. For instance, in studies of tandem aza-Michael addition/intramolecular cyclization reactions of guanidinium salts with dimethyl acetylenedicarboxylate, DFT calculations using functionals such as M06-2X and B3LYP have been employed. mdpi.comirb.hrnih.gov These studies revealed that the initial nucleophilic addition is typically the most energetically demanding step. mdpi.comirb.hrnih.gov The choice of functional can significantly impact the calculated reaction energies, with some functionals providing better agreement with experimental data. mdpi.comirb.hr

Furthermore, DFT is utilized to explore the tautomeric equilibria of guanidines, which is crucial for understanding their reactivity. nih.gov The relative stabilities of different tautomers can dictate the subsequent reaction pathways. For example, the deprotonation of guanidinium cations can lead to the formation of non-equivalent tautomeric forms, and their relative energies can be calculated using various DFT methods. nih.gov

The gas-phase basicity of cyclic guanidines, a key aspect of their reactivity, has also been successfully modeled using DFT calculations at the B3LYP level of theory. researchgate.net These studies have shown a correlation between ring size, ring strain, and basicity. Larger ring sizes in cyclic guanidines are generally associated with higher gas-phase basicity, often placing them in the category of superbases. researchgate.net The degree of pyramidalization of nitrogen atoms and the s-character of the lone pair are electronic parameters that can be analyzed through DFT to understand the origins of this high basicity. researchgate.net

A theoretical investigation into the 1,3-dipolar cycloaddition reactivity of guanidines with azides, employing B3LYP/6-311+G(2d,p) level of theory, has modeled the formation of regioisomeric tetrazoles and their subsequent rearrangements. irb.hrmdpi.com Such studies help in predicting the feasibility and outcomes of reactions under different conditions.

The following table illustrates the types of data typically generated from DFT studies on related guanidine systems.

| Computational Method | System Studied | Key Findings | Reference |

|---|---|---|---|

| M06-2X, B3LYP | Guanidinium salts in aza-Michael addition/cyclization | Initial nucleophilic addition is the rate-determining step. Different functionals yield varying reaction energies. | mdpi.comirb.hrnih.gov |

| B3LYP/6-311+G(2df,p)//B3LYP/6-31G(d) | Gas-phase basicity of cyclic guanidines | Larger ring size correlates with increased basicity. Ring strain decreases basicity. | researchgate.net |

| SMD(chloroform)//B3LYP/6-311+G(2d,p) | 1,3-Dipolar cycloaddition of azides with guanidine | Modeled the formation of two regioisomeric tetrazoles and their rearrangement pathways. | irb.hrmdpi.com |

Conformational Analysis and Stereoelectronic Effects in Bicyclic Systems

Bicyclic systems are characterized by the fusion of two rings, which imposes significant conformational constraints. The relative stability of different conformers, such as chair, boat, and twist-boat forms, is governed by a delicate balance of steric and stereoelectronic effects.

Stereoelectronic effects, which involve the interaction of electron orbitals, play a crucial role in dictating the preferred conformations and reactivity of bicyclic molecules. For instance, the orientation of lone pairs on nitrogen atoms relative to adjacent bonds can lead to stabilizing or destabilizing interactions. In bicyclic guanidines, the delocalization of the positive charge in the protonated form is a key feature influencing its structure and basicity. DFT analysis of related bicyclic guanidinates has shown that delocalization can be restricted to certain parts of the molecule, affecting its coordination properties. nih.gov

Experimental techniques such as temperature-dependent NMR spectroscopy are often combined with computational methods like DFT to probe the conformational dynamics of bicyclic systems. nih.gov These studies can determine the energy barriers for conformational interconversions. For example, in cis-3,5-dioxa-bicyclo[5.4.0]undecane and its derivatives, the dioxepane ring was found to adopt a twist-chair (TC) conformation, and the free energies of activation for the interconversion of the bicyclic system were determined. nih.gov

In a study of dimethyl-substituted 1,5-diazabicyclo[3.1.0]hexanes, a combination of gas electron diffraction and theoretical calculations revealed the existence of different conformers (chair and boat) for one isomer, while the other existed in a single stable conformation. nih.gov Such findings highlight the subtle interplay of substituents and ring strain in determining conformational preferences.

The following table summarizes findings from conformational analyses of various bicyclic systems, which can provide a basis for understanding the potential conformational behavior of this compound.

| Bicyclic System | Methodology | Key Conformational Findings | Reference |

|---|---|---|---|

| cis-3,5-dioxa-bicyclo[5.4.0]undecane derivatives | DNMR, Molecular Modeling, GIAO/DFT | The dioxepane ring adopts a twist-chair (TC) conformation. Free energies of activation for interconversion were determined. | nih.gov |

| 3,3-dimethyl- and 6,6-dimethyl-1,5-diazabicyclo[3.1.0]hexane | Gas Electron Diffraction, Theoretical Calculations | One isomer exists as a mixture of chair and boat conformers, while the other has a single stable conformation. | nih.gov |

| 1,4,6-triazabicyclo[3.3.0]oct-4-ene | X-ray Crystallography, DFT | Electron delocalization in the corresponding anion is restricted to the CN2 amidinate component. | nih.gov |

Applications in Advanced Organic Synthesis and Chemical Research

Organocatalytic Utility in Carbon-Carbon and Carbon-Heteroatom Bond Formation

DBN is a prominent organocatalyst, particularly valued for its ability to promote the formation of carbon-carbon and carbon-heteroatom bonds. Its primary function in these roles is to act as a base, generating a nucleophilic species that subsequently engages with an electrophile. This catalytic activity is central to several key reaction types, including conjugate additions, condensation reactions, and cycloaddition strategies.

The Michael addition, a cornerstone of C-C bond formation, involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. DBN is widely utilized as a strong base to catalyze these reactions. sigmaaldrich.com Its role is to deprotonate a Michael donor, such as a β-dicarbonyl compound, to generate a nucleophilic enolate. google.com This enolate then adds to the Michael acceptor, forming a new carbon-carbon bond. Amidine bases like DBN have been shown to readily catalyze the Michael reaction at temperatures as low as 0°C between β-dicarbonyl compounds and α,β-unsaturated compounds like acrylates. google.com The synthesis of DBN itself notably involves a Michael addition as a key step.

Table 1: Examples of DBN and Related Amidine-Catalyzed Michael Additions

| Catalyst | Michael Donor | Michael Acceptor | Product Type |

| DBN | β-dicarbonyl compounds | α,β-unsaturated compounds | 1,4-adducts |

| DBN-derived superbases | Various nucleophiles | Activated alkenes | Conjugate adducts |

| DBU (related amidine) | Glycine imines | α,β-unsaturated isoxazoles | Unnatural amino acids |

The aldol (B89426) condensation is another fundamental carbon-carbon bond-forming reaction where DBN serves as an effective base catalyst. wikiwand.comsigmaaldrich.com By generating the required enolate intermediates, DBN facilitates the initial aldol addition to form β-hydroxy carbonyl compounds, which can then undergo dehydration to yield α,β-unsaturated carbonyls. wikiwand.com Studies comparing various bases for aldol condensations involving 1,4-diacetylpiperazine-2,5-dione (B1297580) and benzaldehyde (B42025) found that amidine bases, including DBN, provided good results even at room temperature, with one study reporting a yield of 88% using DBN. uit.no Its efficacy is noted in various base-mediated condensations. lookchem.comchemicalbook.com

Table 2: Application of DBN in Condensation Reactions

| Reaction Type | Substrate 1 | Substrate 2 | Role of DBN | Reported Yield |

| Aldol Condensation | 1,4-diacetylpiperazine-2,5-dione | Benzaldehyde | Base Catalyst | 88% uit.no |

| General Condensations | Various Carbonyls | Active Methylene Compounds | Base Catalyst | Not specified |

DBN has also been applied in more complex synthetic strategies, including annulation and cycloaddition reactions, to construct cyclic and polycyclic molecular architectures. For instance, in palladium-catalyzed annulation reactions of aryltriazoles with internal alkynes, DBN was identified as an effective base, furnishing the desired naphthalene-fused polycyclic triazoles. pku.edu.cn Furthermore, DBN has been utilized in asymmetric 1,3-dipolar cycloaddition reactions. A methodology for accessing chiral 3,3′-spiro-phosphonylpyrazoline oxindoles was established using a catalytic system of tertiary amine thiourea (B124793) and DBN, showcasing high functional group compatibility. acs.org

Table 3: DBN in Annulation and Cycloaddition Reactions

| Reaction Type | Reactant 1 | Reactant 2 | Role of DBN | Product Type |

| Palladium-Catalyzed Annulation | 1-benzyl-4-(2-iodophenyl)-1H-1,2,3-triazole | Diphenylacetylene | Base | Naphthalene-fused polycyclic triazole pku.edu.cn |

| 1,3-Dipolar Cycloaddition | Methyleneindolinone | α-diazomethylphosphonate | Co-catalyst | Chiral spiro-phosphonylpyrazoline-oxindole acs.org |

Application as Reagents in Diverse Synthetic Transformations

Beyond its catalytic roles, DBN is employed as a stoichiometric reagent in a range of synthetic transformations where a strong, non-nucleophilic base is required to drive reactions to completion.

Dehydrohalogenation is a classic application for DBN, where it functions as a strong base to promote elimination reactions. wikiwand.comlookchem.comchemeurope.com It is effective in removing hydrogen halides from alkyl halides to form alkenes. This application is one of the primary uses for DBN in organic synthesis, leveraging its high basicity and sterically hindered nature to favor elimination over substitution pathways. chemicalbook.comchemicalbook.com

DBN is also utilized in various selective functionalization and derivatization reactions. It has been employed as a nucleophilic organocatalyst for the regioselective Friedel-Crafts C-acylation of sensitive aromatic heterocycles like pyrroles and indoles. sigmaaldrich.comacs.orglookchem.com Mechanistic studies have confirmed that DBN acts as a nucleophilic catalyst in these transformations. acs.org Additionally, DBN can be used as a reagent for the synthesis of β-carbolines from tetrahydro-β-carbolines through a process of dehydrogenative/decarboxylative aromatization. sigmaaldrich.comsigmaaldrich.com It also serves as a base in the preparation of 1H-quinazoline-2,4-diones from 2-aminobenzonitriles using supercritical carbon dioxide. sigmaaldrich.comsigmaaldrich.com

Research into Biologically Inspired Systems and Medicinal Chemistry Scaffolds

The unique structural and electronic properties of the guanidinium (B1211019) group make it a valuable pharmacophore in medicinal chemistry. Its ability to form strong, charge-assisted hydrogen bonds allows for potent interactions with biological targets like proteins and nucleic acids. nih.govresearchgate.net

The guanidine (B92328) moiety is frequently incorporated into complex molecules to probe and enhance biological activity. A key area of investigation is in cancer research, where guanidine derivatives of heterocyclic scaffolds have shown significant promise. For example, a high-yield procedure has been developed for the synthesis of a guanidine derivative of indolo[2,3-b]quinoline, which exhibited potent antiproliferative activity against several human tumor cell lines, including lung adenocarcinoma (A549) and breast cancer (MCF7) cell lines. nih.gov In vivo studies in mouse models further confirmed the anticancer activity of this compound. nih.gov

Another area of active research is the development of receptor antagonists. A multi-component coupling reaction has been successfully used to synthesize a guanidine-containing analog of the hexahydropyrrolo[3,2-c]quinoline alkaloid martinelline. nih.govdocumentsdelivered.com This synthetic analog was found to display bradykinin (B550075) B2 receptor antagonist activity, highlighting the role of the guanidine group in modulating receptor binding. nih.govdocumentsdelivered.com The guanidine functional group is a cornerstone in the design of various therapeutic agents, including those targeting the central nervous system, inflammation, and microbial infections. nih.govresearchgate.net

The following table details examples of synthesized guanidine derivatives and their investigated biological activities.

| Derivative Class | Specific Compound Example | Investigated Biological Activity | Key Finding | Reference |

| Indolo[2,3-b]quinoline Guanidines | Guanidine derivative of 11-methyl-6H-indolo[2,3-b]quinoline | Anticancer | High antiproliferative activity against A549 lung and MCF7 breast cancer cell lines. | nih.gov |

| Pyrroloquinoline Guanidines | Analog of Martinelline | Bradykinin B2 Receptor Antagonist | Compound displays antagonist activity at the bradykinin B2 receptor. | nih.govdocumentsdelivered.com |

The guanidine group is a recurring structural motif in a diverse array of natural products, particularly those isolated from marine organisms. nih.gov These marine guanidine alkaloids exhibit intriguing molecular architectures and a broad spectrum of potent biological activities. nih.gov The synthesis of these complex molecules is a significant challenge that drives innovation in synthetic organic chemistry.

The total synthesis of guanidine-containing natural products allows for structural confirmation, biological evaluation, and the preparation of analogs for structure-activity relationship studies. For instance, a guanidine-containing analog of the alkaloid martinelline was synthesized using a multi-component coupling reaction. nih.gov Another example is the isolation and subsequent synthesis of the racemic form of tiruchanduramine, a novel β-carboline guanidine alkaloid from an Indian ascidian, which was identified as a potent α-glucosidase inhibitor. researchgate.net The presence of the bicyclic guanidine core in natural products like batzelladine L, isolated from the Monanchora arbuscula sponge, has been linked to antifungal activity. nih.gov These examples underscore the importance of the guanidine unit as a key structural element in the architecture of complex, biologically active natural products.

Contributions to Functional Materials and Chemical Process Development

Bicyclic guanidines and their derivatives are not only crucial in synthesis and medicinal chemistry but also serve as powerful catalysts and functional molecules in materials science and process development.

Guanidines are highly effective organocatalysts for various polymerization reactions, offering a metal-free alternative to traditional catalysts. ineosopen.org Their strong basicity and nucleophilicity are particularly well-suited for promoting reactions involved in the synthesis of polyurethanes. researchgate.net

In polyurethane synthesis, which typically involves the polyaddition of polyols to polyisocyanates, guanidines can significantly accelerate the urethane (B1682113) linkage formation. researchgate.net Systematic studies have shown that bicyclic penta-alkylated guanidines are very efficient catalysts, producing polyurethanes with molecular weights and dispersity comparable to those achieved with conventional tin-based catalysts like dibutyltin (B87310) dilaurate (DBTDL). researchgate.net Furthermore, novel latent catalysts based on guanidine templates have been developed. rsc.orgresearchgate.net These catalysts are formed by reacting guanidines with isocyanates to create stable heterocyclic compounds that can initiate polymerization upon heating, providing delayed-action catalysis for polyurethane synthesis. rsc.orgresearchgate.net Guanidine-based curing accelerators are also utilized in epoxy resin formulations. google.com

The table below presents a comparison of organocatalysts in polyurethane synthesis.

| Catalyst | Polymerization Time (h) | Resulting Molecular Weight (Mn, g/mol ) | Dispersity (Đ) |

| Guanidine (MTBD) | 18 | 15,300 | 1.6 |

| Amidine (DBU) | 18 | 10,200 | 1.6 |

| Tertiary Amine (DABCO) | 18 | 4,200 | 1.8 |

| Data derived from a representative screening of organocatalysts in the synthesis of polyurethane from IPDI and PEG-600. researchgate.net |

The strong basicity of guanidine superbases and related amidines makes them excellent candidates for carbon dioxide (CO₂) capture technologies. wgtn.ac.nzrsc.orgscispace.com These compounds can react with atmospheric CO₂, which is a weak acid, to form stable carbamate (B1207046) or bicarbonate salts. wgtn.ac.nznih.gov This process is a key area of research for direct air capture (DAC) technologies aimed at mitigating climate change. rsc.orgnih.gov

Aqueous guanidine sorbents can capture CO₂ from ambient air and bind it as a crystalline carbonate salt through guanidinium hydrogen bonding. nih.gov This crystallization facilitates easy separation of the captured CO₂ from the solution. nih.gov The bound CO₂ can then be released by mild heating (80-120 °C), regenerating the guanidine sorbent for subsequent cycles. nih.gov This approach offers a potentially low-energy route for CO₂ separation. nih.govornl.gov

Studies comparing various superbase/solvent combinations have identified optimal systems for efficient and reversible CO₂ capture. For instance, the combination of 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) in acetonitrile (B52724) has been shown to be highly effective. rsc.org This system reaches saturation with pure CO₂ in 15 minutes and can capture CO₂ directly from the air over 24 hours. rsc.org The captured CO₂ can be quantitatively released at a mild temperature of 60 °C within 20 minutes, allowing for a rapid absorption-desorption cycle. rsc.org

Future Directions and Emerging Research Avenues

Development of Novel Guanidine (B92328) 1,5-Diazabicyclo(5.3.0)decane Systems with Enhanced Reactivity or Selectivity

A primary avenue for future research lies in the rational design and synthesis of novel derivatives of Guanidine 1,5-diazabicyclo(5.3.0)decane. The introduction of various substituents on the bicyclic framework could profoundly influence the catalyst's steric and electronic properties, thereby tuning its reactivity and selectivity. jst.go.jp For instance, incorporating chiral moieties could lead to the development of highly effective asymmetric catalysts. The synthesis of a chiral analog of the well-studied bicyclic guanidine TBD from (S)-β-phenylalanine has demonstrated the feasibility of this approach, paving the way for similar strategies with the [5.3.0]decane scaffold. beilstein-journals.orgnih.gov

Future synthetic efforts could focus on:

Introduction of Stereogenic Centers: The incorporation of chiral centers, for example, from readily available chiral pool starting materials, could induce enantioselectivity in catalyzed reactions. beilstein-journals.orgnih.gov

Modification of the Guanidine Moiety: Altering the substitution pattern on the guanidine nitrogen atoms can modulate the basicity and nucleophilicity of the catalyst. jst.go.jp

Functionalization of the Bicyclic Backbone: Attaching different functional groups to the carbon skeleton could create specific binding pockets or secondary interaction sites to enhance substrate recognition and stereocontrol.

These modifications, guided by computational modeling, could lead to a new generation of this compound catalysts with tailored properties for specific chemical transformations.

Expansion of Catalytic Applications to New and Challenging Chemical Transformations

While bicyclic guanidines are known to catalyze a range of reactions, including Michael additions, Henry reactions, and polymerizations, the catalytic scope of this compound is yet to be established. acs.orgresearchgate.net Future research should aim to explore its efficacy in a wide array of organic transformations.

Promising areas for investigation include:

Asymmetric Catalysis: The development of chiral this compound derivatives could open doors to their use in enantioselective synthesis, a critical area in modern drug discovery and materials science. nih.govacs.org

CO2 Fixation: Guanidine-based systems have shown potential in the activation and conversion of carbon dioxide. Investigating the ability of the [5.3.0]decane system to catalyze reactions involving CO2 could contribute to sustainable chemical synthesis. rsc.org

Domino and Cascade Reactions: The unique structural and electronic properties of this guanidine may enable it to catalyze complex multi-step reactions in a single pot, leading to more efficient and atom-economical synthetic routes.

Systematic screening of this compound and its derivatives in various reaction types will be crucial to uncovering its full catalytic potential.

Advanced Mechanistic Elucidation through Spectroscopic and Computational Techniques

A deep understanding of the reaction mechanism is paramount for the rational design of more efficient catalysts. Future research should employ a combination of advanced spectroscopic and computational techniques to elucidate the mechanistic pathways of reactions catalyzed by this compound.

Key areas for mechanistic studies include:

Kinetic Analysis: Detailed kinetic studies can provide insights into the rate-determining steps and the role of the catalyst in the reaction mechanism. nih.gov

Spectroscopic Interrogation: Techniques such as in-situ NMR and IR spectroscopy can be used to identify and characterize key intermediates and transition states.

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, predict stereochemical outcomes, and understand the non-covalent interactions that govern catalyst-substrate interactions. iitd.ac.innih.govrsc.org

These studies will be instrumental in understanding the structure-activity relationships and in the development of more predictable and efficient catalytic systems based on the this compound framework.

Integration with Green Chemistry Principles and Sustainable Synthesis Methodologies

The principles of green chemistry are increasingly important in modern chemical synthesis. Future research on this compound should align with these principles to develop more sustainable catalytic processes.

Opportunities for integrating green chemistry include:

Use of Greener Solvents: Investigating the catalytic activity of this compound in environmentally benign solvents or even under solvent-free conditions.

Catalyst Immobilization and Recycling: Developing methods to immobilize the catalyst on solid supports to facilitate its recovery and reuse, thereby reducing waste and cost. The stability of bicyclic guanidines and their salts in aqueous media is a relevant factor for their application in greener processes. nih.govrsc.org

Atom Economy: Focusing on catalytic transformations that proceed with high atom economy, minimizing the formation of byproducts.

By embracing these green chemistry principles, the development of this compound as a catalyst can contribute to the advancement of more sustainable and environmentally friendly chemical manufacturing.

Q & A

Q. What synthetic methodologies are effective for constructing the bicyclo[5.3.0]decane scaffold?

The bicyclo[5.3.0]decane core can be synthesized via tandem aldol-Henry reactions followed by a Tiffeneau-Demjanov rearrangement. For example, reacting 4-nitrobutanal with a ketone initiates an aldol-Henry cascade, producing trans-decaline isomers. Epimerization with Et3N converts undesired isomers into the desired configuration. Subsequent nitro reduction and diazo intermediate formation enable ring contraction to yield the bicyclo[5.3.0]decane system in high yield .

Q. How can the structure and purity of this compound be validated experimentally?

Gas chromatography-mass spectrometry (GC-MS) is effective for detecting bicyclic guanidine derivatives in complex mixtures. For example, 3,3,7,7-tetramethyl-1,5-diazabicyclo[3.3.0]octane was identified in Streptomyces spp. extracts using GC-MS, with molecular weight and fragmentation patterns confirming structural integrity . Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy further validate stereochemical and functional group assignments .

Q. What safety precautions are critical when handling this compound?

While specific toxicity data for 1,5-diazabicyclo[5.3.0]decane is limited, related amidines (e.g., DBN, DBU) are highly corrosive to mucous membranes and respiratory tissues. Use fume hoods, gloves, and eye protection. In case of skin contact, immediately wash with soap and water; for eye exposure, rinse for ≥15 minutes and seek medical attention .

Advanced Research Questions

Q. How does the bicyclo[5.3.0]decane system influence catalytic activity in organic reactions?

The rigid bicyclic framework enhances basicity and steric control, making it effective in catalyzing Michael additions and dehydrohalogenation. For instance, amidine/guanidine bases like DBN (structurally similar) catalyze acrylate additions via stabilization of enolate intermediates, achieving >98% yield in olefin formation from bromides . Computational studies suggest the bicyclic structure lowers transition-state energy by preorganizing reactive conformers .

Q. What computational methods optimize the study of this compound’s electronic properties?

Density functional theory (DFT) at the B3LYP/6-31G* level reliably predicts geometry, vibrational frequencies, and thermodynamic properties. RI-MP2 energy corrections refine electronic structure analysis, particularly for assessing basicity and interaction with substrates (e.g., in ionic liquid systems) .

Q. How can contradictions in reactivity data (e.g., dehydrobromination vs. dehydrochlorination) be resolved?

α-Phenylbenzamidine selectively dehydrobrominates alkanes but fails with chlorides due to weaker leaving-group ability. Mechanistic studies (kinetic isotope effects, Hammett plots) reveal that bromide elimination proceeds via a concerted E2 pathway, while chloride reactions stall at intermediate carbocation formation .

Q. What strategies improve the scalability of bicyclo[5.3.0]decane synthesis?

Epimerization with Et3N and solvent optimization (e.g., o-xylene for reflux conditions) enhance isomer purity and yield. Flow chemistry techniques can mitigate exothermic risks during nitro reductions and diazo intermediate handling .

Methodological Considerations

- Experimental Design : Use PICO (Population: reaction substrates; Intervention: catalytic conditions; Comparison: alternative bases; Outcome: yield/stereoselectivity) to structure mechanistic studies .

- Data Analysis : Employ multivariate regression to correlate steric/electronic parameters (e.g., Hammett σ, Taft constants) with reaction efficiency .

- Ethical Compliance : Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align synthetic routes with green chemistry principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.